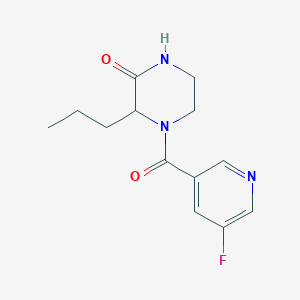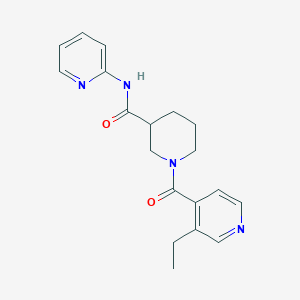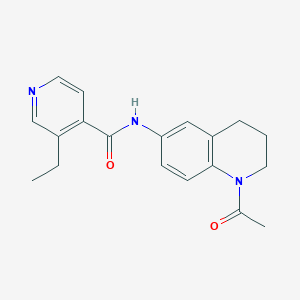![molecular formula C19H23N3O3 B7641487 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dental research. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has shown great potential in the prevention and treatment of dental caries.
Wirkmechanismus
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP works by binding to tooth surfaces and forming a protective layer that helps to prevent the demineralization of enamel. The ACP component of this compound-ACP also helps to provide a source of calcium and phosphate ions that can be used to remineralize enamel. Additionally, this compound-ACP has been shown to inhibit the growth of cariogenic bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound-ACP has been shown to have a number of biochemical and physiological effects. Research has shown that this compound-ACP can help to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of enamel. This compound-ACP has also been shown to reduce the formation of biofilm and inhibit the growth of cariogenic bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP in lab experiments is its ability to mimic the natural environment of the oral cavity. This makes it an ideal tool for studying the mechanisms of dental caries and developing new treatments. However, one limitation of using this compound-ACP in lab experiments is that it can be difficult to control the concentration and distribution of this compound-ACP on tooth surfaces.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP. One area of interest is the development of new delivery systems for this compound-ACP that can improve its efficacy and reduce the potential for side effects. Another area of interest is the use of this compound-ACP in combination with other therapeutic agents, such as fluoride or antimicrobial agents, to enhance its effectiveness. Finally, there is a need for further research on the long-term safety and efficacy of this compound-ACP in clinical settings.
Synthesemethoden
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic hydrolysis. One of the most commonly used methods involves the enzymatic hydrolysis of casein using trypsin, followed by the addition of calcium and phosphate ions to form this compound-ACP.
Wissenschaftliche Forschungsanwendungen
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. Research has shown that this compound-ACP can help to remineralize enamel, reduce the formation of biofilm, and inhibit the growth of cariogenic bacteria. This compound-ACP has also been studied for its potential use in the treatment of dentin hypersensitivity and as a delivery system for other therapeutic agents.
Eigenschaften
IUPAC Name |
3-[(1-cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-2-5-9-15(13)17(12-18(23)24)20-19(25)16-10-11-22(21-16)14-7-3-4-8-14/h2,5-6,9-11,14,17H,3-4,7-8,12H2,1H3,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOXHKNQNGMHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)C2=NN(C=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)


![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
